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molecular formula C2H2BrF3 B154126 2-Bromo-1,1,1-trifluoroethane CAS No. 421-06-7

2-Bromo-1,1,1-trifluoroethane

Cat. No. B154126
M. Wt: 162.94 g/mol
InChI Key: TZNJHEHAYZJBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Add 5-hydroxy-2-methyl-pyridine (3.3 g, 30.6 mmol), potassium carbonate (17 g, 122.4 mmol) and 2-bromo-1,1,1-trifluoroethane (10 g, 61.2 mmol) to a flask containing DMF (60 mL) and heat to 95° C. for 20 h. Cool the mixture, dilute with aqueous 10% NaCl (20 mL) and extract with hexane/EtOAc (1:1, 100 mL). Filter the bi-phasic mixture through Celite®, separate and wash the organic layer with aqueous 10% NaCl (3×50 mL) and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (9:1 to 1:1) to obtain the desired intermediate (4.1 g, 70%).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:16][C:17]([F:20])([F:19])[F:18].CN(C=O)C>[Na+].[Cl-]>[CH3:8][C:5]1[CH:4]=[CH:3][C:2]([O:1][CH2:16][C:17]([F:20])([F:19])[F:18])=[CH:7][N:6]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C
Name
Quantity
17 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
BrCC(F)(F)F
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture
EXTRACTION
Type
EXTRACTION
Details
extract with hexane/EtOAc (1:1, 100 mL)
FILTRATION
Type
FILTRATION
Details
Filter the bi-phasic mixture through Celite®
CUSTOM
Type
CUSTOM
Details
separate
WASH
Type
WASH
Details
wash the organic layer with aqueous 10% NaCl (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel eluting with hexane/EtOAc (9:1 to 1:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C=C1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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